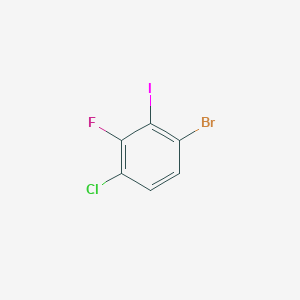

6-Bromo-3-chloro-2-fluoroiodobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Bromo-3-chloro-2-fluoroiodobenzene is a compound with the CAS Number: 1820674-47-2 . It has a molecular weight of 335.34 . The compound is in liquid form at ambient temperature .

Molecular Structure Analysis

The IUPAC name for this compound is 1-bromo-4-chloro-3-fluoro-2-iodobenzene . The InChI code is 1S/C6H2BrClFI/c7-3-1-2-4(8)5(9)6(3)10/h1-2H . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis

6-Bromo-3-chloro-2-fluoroiodobenzene is a liquid at ambient temperature . Unfortunately, specific physical and chemical properties like boiling point, melting point, and density were not available in the retrieved data.Scientific Research Applications

Vibrational Spectroscopy and Electronic States

One key area of application is in the study of vibrational spectra and electronic states of halobenzene derivatives. Kwon et al. (2002) utilized mass-analyzed threshold ionization spectrometry to study the vibrational spectra of halobenzene cations, including compounds similar to 6-Bromo-3-chloro-2-fluoroiodobenzene. Their research provides insights into the ground and excited electronic states of these molecules, highlighting the compound's role in understanding molecular ionization and electronic transitions (Kwon, H.-L. Kim, & M. Kim, 2002).

Synthetic Chemistry and Polymer Cross-linking

In synthetic chemistry, Chapyshev and Chernyak (2013) demonstrated how halogenated benzenes undergo selective reactions to form novel compounds with potential applications in polymer chemistry and organic synthesis. Their work on triazidation of halobenzenes, including molecules structurally related to 6-Bromo-3-chloro-2-fluoroiodobenzene, showcases the compound's utility in creating photoactive cross-linking agents for polymer development (Chapyshev & Chernyak, 2013).

Materials Science and Crystal Structure Prediction

In materials science, Misquitta et al. (2008) engaged in the prediction of crystal structures for halogenated benzene derivatives, employing first principles and computational methods. Their work contributes to the understanding of how compounds like 6-Bromo-3-chloro-2-fluoroiodobenzene can influence the formation and properties of crystalline materials (Misquitta, Welch, Stone, & Price, 2008).

Spectroscopic and Photophysical Properties

Exploring the spectroscopic and photophysical properties of halogen-substituted benzothiazoles, Misawa et al. (2019) highlighted the influence of halogen atoms on the electronic absorption and fluorescence emission characteristics. The presence of bromo, chloro, and fluoro groups, akin to those in 6-Bromo-3-chloro-2-fluoroiodobenzene, alters the molecular properties, affecting their potential applications in fluorescence-based technologies (Misawa et al., 2019).

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can also cause eye irritation and may cause respiratory irritation . Precautionary measures include avoiding breathing its vapors, wearing protective gloves, and ensuring good ventilation .

properties

IUPAC Name |

1-bromo-4-chloro-3-fluoro-2-iodobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClFI/c7-3-1-2-4(8)5(9)6(3)10/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTYDOAGNYVTLBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)F)I)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClFI |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-3-chloro-2-fluoroiodobenzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[(2,4-difluorophenoxy)methyl]benzoate](/img/structure/B2779842.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-(phenylsulfonyl)butanamide](/img/structure/B2779844.png)

![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2779846.png)

![N-(3,4-dichlorophenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2779847.png)

![benzyl 2-(9-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/no-structure.png)

piperidin-1-yl]-1,3-thiazol-5-yl}methylidene)amine](/img/structure/B2779849.png)

![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-(4-fluorophenyl)sulfanylbutanamide](/img/structure/B2779850.png)

![N-(4-methylphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2779851.png)

![N-(2,5-dimethylphenyl)-2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2779852.png)

![N-[2-(2-Hydroxyphenyl)ethyl]-N-methylbut-2-ynamide](/img/structure/B2779857.png)